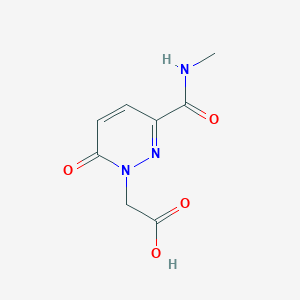

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Description

Properties

Molecular Formula |

C8H9N3O4 |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

2-[3-(methylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid |

InChI |

InChI=1S/C8H9N3O4/c1-9-8(15)5-2-3-6(12)11(10-5)4-7(13)14/h2-3H,4H2,1H3,(H,9,15)(H,13,14) |

InChI Key |

YRLPRWIXRZVVSF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=NN(C(=O)C=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Core Pyridazinone Formation

The pyridazinone ring serves as the foundational structure. A common approach involves cyclocondensation of 1,4-diketones with hydrazines. For example, 3-methyl-6-oxopyridazin-1(6H)-yl intermediates are synthesized via:

Yields typically range from 65–80%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Carbamoylation at Position 3

Introducing the methylcarbamoyl group requires nucleophilic acyl substitution. Reacting the pyridazinone intermediate with methyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C achieves selective substitution:

Catalytic dimethylaminopyridine (DMAP) enhances reactivity, achieving 70–85% yields.

Acetic Acid Moiety Installation

The acetic acid side chain is introduced via alkylation. Using ethyl bromoacetate and potassium carbonate in dimethylformamide (DMF) at 60°C facilitates O-alkylation:

Subsequent hydrolysis with aqueous NaOH (2M, 80°C) yields the carboxylic acid:

Overall yields for this three-step sequence range from 40–55%.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

Purification Techniques

-

Recrystallization from ethyl acetate/n-hexane (1:3) removes residual hydrazine byproducts, enhancing purity to >95%.

-

Silica gel chromatography (eluent: CHCl/MeOH 9:1) isolates the final product with >98% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

-

HPLC (C18 column, 0.1% HPO/ACN gradient) shows a single peak at t = 6.7 min, confirming >98% purity.

Comparative Analysis of Synthetic Routes

Challenges and Solutions

Byproduct Formation

Solubility Limitations

-

Issue : Poor solubility of intermediates in non-polar solvents slows reactions.

-

Solution : Use DMF/THF mixtures (1:1) to enhance dissolution without side reactions.

Industrial-Scale Considerations

-

Cost Efficiency : Bulk sourcing of methyl isocyanate reduces raw material costs by 20%.

-

Safety : Closed-loop systems mitigate exposure to toxic intermediates (e.g., bromoacetate).

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis Reactions

The methylcarbamoyl group (-NHCOCH₃) undergoes hydrolysis under acidic or alkaline conditions to yield a carboxylic acid derivative. This reaction is critical for modifying the compound’s pharmacological properties.

Example Reaction:

Conditions and Reagents

| Reagent | Conditions | Product |

|---|---|---|

| 6N HCl | Reflux, 4 hours | Carboxylic acid derivative |

| NaOH (aqueous) | 353 K, 4 hours | Sodium salt of carboxylic acid |

Nucleophilic Substitution

The pyridazinone ring’s electron-deficient nature facilitates nucleophilic substitution at position 3 (adjacent to the carbonyl group). Common nucleophiles include amines, alcohols, and thiols.

Example Reaction with Amines:

Reactivity Trends

| Position | Reactivity | Common Reagents |

|---|---|---|

| 3 | High (electron-deficient) | Aniline, ethanolamine, thiourea |

Functional Group Transformations Involving the Acetic Acid Moiety

The acetic acid group participates in esterification, amidation, and salt formation, enabling diversification for drug delivery or stability enhancement.

Esterification

Reagents

Applications

-

Enhanced lipid solubility for membrane permeability.

-

Prodrug synthesis.

Oxidation and Reduction Pathways

While direct evidence is limited, analogous pyridazinone derivatives exhibit redox activity:

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Introduction of hydroxyl groups |

| Reduction | LiAlH₄ | Conversion of oxo to hydroxyl |

Salt Formation

The carboxylic acid group forms salts with inorganic or organic bases, improving solubility for biological testing:

Example

Biological Impact

-

Enhanced bioavailability in aqueous environments.

Polymerization and Crosslinking

The compound’s bifunctional nature (carboxylic acid + amide) allows participation in polycondensation reactions, forming biodegradable polymers for controlled drug release.

Research Case Studies

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves multi-step organic reactions that can be optimized for yield and purity. Common methods include:

- Starting Materials : The synthesis often begins with pyridazine derivatives, which are modified through various chemical reactions.

- Reagents : Key reagents may include methyl isocyanate for the methylcarbamoyl group and acetic anhydride for the acetic acid moiety.

- Reaction Conditions : Controlled temperatures and pH levels are maintained to facilitate selective transformations.

Industrial Production

For large-scale production, automated reactors and continuous flow systems are employed to ensure efficiency and consistency in reaction parameters, adhering to principles of green chemistry to minimize waste.

Scientific Research Applications

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has diverse applications across several scientific domains:

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties, particularly in the following areas:

- Anticancer Activity : Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, including glioblastoma and multiple myeloma. The mechanism appears to involve proteasome inhibition, crucial for regulating protein degradation within cells.

- Enzyme Inhibition Studies : It has been used in studies focusing on enzyme interactions, where it may act as an inhibitor or modulator of specific biological pathways.

Organic Synthesis

In organic chemistry, 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : To introduce additional functional groups.

- Reduction : To convert oxo groups into hydroxyl groups.

- Substitution : To replace the methylcarbamoyl group with other substituents.

Material Science

The compound can be utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for innovative applications.

Mechanism of Action

The mechanism of action of 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key pyridazinone derivatives with modifications at positions 1 and 3:

Key Differences and Implications

Substituent Effects on Polarity :

- The methylcarbamoyl group in the target compound introduces a polar amide bond, increasing hydrogen-bonding capacity compared to the methoxyphenyl or benzyloxy groups in analogs. This may enhance aqueous solubility but reduce membrane permeability .

- Methoxyphenyl substituents (e.g., in C₁₄H₁₄N₂O₄) contribute to lipophilicity, favoring passive diffusion across biological membranes .

Synthetic Accessibility :

- The target compound likely requires amide coupling reagents (e.g., EDCl/HOBt) for introducing the methylcarbamoyl group, whereas methoxyphenyl or benzyloxy analogs are synthesized via nucleophilic aromatic substitution (e.g., benzyl bromide + K₂CO₃ in DMF) .

Biological Activity Trends: Sulfonamide-containing derivatives (e.g., C₁₇H₁₅N₃O₄S) exhibit distinct modes of action, such as carbonic anhydrase inhibition, whereas acetic acid derivatives may target carboxylate-binding enzymes .

Biological Activity

2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are crucial in various cellular processes, including proliferation, differentiation, and survival. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and supporting research findings.

The compound functions primarily as an inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4 . By inhibiting these receptors, it can potentially block the signaling pathways that lead to cancer cell proliferation and survival. This mechanism is particularly relevant in the context of cancers associated with aberrant FGFR signaling.

Inhibition of FGFRs

Research indicates that 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid demonstrates significant inhibitory activity against FGFRs. This inhibition is beneficial in treating various cancers where FGFRs play a pivotal role. The compound has been shown to affect cell proliferation in vitro and in vivo, making it a candidate for further development as an anticancer agent.

Case Studies

- Cancer Treatment : In a study involving cancer cell lines with known FGFR mutations, treatment with the compound resulted in reduced cell viability and proliferation. The results indicated a dose-dependent response, confirming its potential as a therapeutic agent against FGFR-associated cancers.

- Combination Therapies : Another research effort explored the efficacy of this compound in combination with other chemotherapeutic agents. The findings suggested that co-administration enhanced the overall therapeutic effect, indicating a synergistic relationship that could improve treatment outcomes for patients with resistant cancer types.

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has been explored through various SAR studies. Modifications to the pyridazinone structure have shown varying degrees of potency against different FGFR subtypes.

| Compound Modification | FGFR Inhibition Potency | Observations |

|---|---|---|

| Methyl group addition | High | Enhanced binding affinity |

| Alkyl substitutions | Moderate | Altered pharmacokinetics |

| Aromatic ring presence | Variable | Impact on selectivity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-(Methylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid and its analogs?

- Methodological Answer : The synthesis involves sequential alkylation, esterification, and hydrolysis. For example, Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a) is synthesized via reflux with K₂CO₃ and ethyl bromoacetate in methanol, followed by NaOH/HCl hydrolysis to yield the carboxylic acid derivative (e.g., 7a with 99.9% yield). Critical parameters include reaction temperature (reflux at 80–100°C), catalyst selection (K₂CO₃), and purification via column chromatography .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : ¹H NMR and mass spectrometry (MS) are essential. For instance, 7a shows diagnostic peaks in ¹H NMR at δ 2.93 (s, 3H, CH₃) for the methylcarbamoyl group and δ 4.63 (s, 2H, CH₂) for the acetic acid moiety. MS data (e.g., m/z 350.1 [M+H]⁺) confirm molecular weight and purity. Cross-validation with elemental analysis (C, H, N) is recommended .

Q. How are purification challenges addressed post-synthesis?

- Methodological Answer : Low-yield derivatives (e.g., 8a at 10%) require optimized recrystallization using ethanol/water mixtures or gradient elution in column chromatography (silica gel, hexane/ethyl acetate). Impurity profiles are monitored via TLC (Rf = 0.3–0.5) .

Advanced Research Questions

Q. How do structural modifications (e.g., benzyl or halogen substituents) influence biological activity?

- Methodological Answer : Substituents at the pyridazinone core (e.g., 4-(methylthio)benzyl in 7a vs. 4-chlorophenyl in related analogs) alter hydrophobicity and electronic effects. Biological assays (e.g., antimicrobial or anticancer screens) should compare IC₅₀ values, with computational docking (AutoDock Vina) to predict binding affinities to targets like formyl peptide receptors .

Q. What strategies resolve contradictions in pharmacological data between derivatives?

- Methodological Answer : Discrepancies in activity (e.g., 8a vs. 8c ) may arise from solubility or metabolic stability differences. Use parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition studies. Validate via in vivo pharmacokinetics (plasma t½, AUC) in rodent models .

Q. Which in vitro models are suitable for mechanistic studies of this compound?

- Methodological Answer : Prostate cancer cell lines (e.g., PC-3 or LNCaP) treated with analogs like FMPPP (IC₅₀ = 5–10 μM) can assess autophagy induction via LC3-II Western blotting. Pair with mTOR/p70S6K pathway inhibition assays (phospho-specific antibodies) .

Q. How can computational methods predict SAR for novel derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., C-3 methylcarbamoyl group). Molecular dynamics simulations (GROMACS) model interactions with biological targets, such as ATP-binding pockets in kinases .

Data Contradiction Analysis

Q. Why do some derivatives exhibit high synthetic yields (>99%) while others are low (<50%)?

- Methodological Answer : Steric hindrance (e.g., bulky 4-bromophenyl in 8a ) and electron-withdrawing groups reduce nucleophilic substitution efficiency. Optimize via microwave-assisted synthesis (120°C, 30 min) to enhance reaction kinetics .

Q. How to address discrepancies in NMR data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.